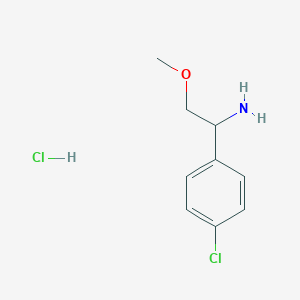

1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride

CAS No.: 1820906-41-9

Cat. No.: VC12000541

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820906-41-9 |

|---|---|

| Molecular Formula | C9H13Cl2NO |

| Molecular Weight | 222.11 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-2-methoxyethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H12ClNO.ClH/c1-12-6-9(11)7-2-4-8(10)5-3-7;/h2-5,9H,6,11H2,1H3;1H |

| Standard InChI Key | LVQQYJSSTLKYFW-UHFFFAOYSA-N |

| SMILES | COCC(C1=CC=C(C=C1)Cl)N.Cl |

| Canonical SMILES | COCC(C1=CC=C(C=C1)Cl)N.Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s molecular formula is C₉H₁₃Cl₂NO, with a molecular weight of 222.11 g/mol . Its IUPAC name, 1-(4-chlorophenyl)-2-methoxyethanamine hydrochloride, reflects the presence of a chlorinated aromatic ring, a methoxyethyl chain, and a protonated amine group (Figure 1). The SMILES notation (COCC(C1=CC=C(C=C1)Cl)N.Cl) further elucidates the connectivity of atoms, highlighting the substitution pattern at the para position of the benzene ring .

Crystallographic and Stereochemical Features

While crystallographic data for this specific compound remain unpublished, analogous chlorophenyl-substituted amines exhibit monoclinic or orthorhombic crystal systems. The hydrochloride salt form enhances stability, a common strategy for amine-containing pharmaceuticals to improve shelf life and solubility.

Synthesis and Reaction Mechanisms

Nucleophilic Substitution Pathways

The synthesis typically begins with 4-chlorobenzyl chloride or 4-chlorophenylacetonitrile as starting materials. A nucleophilic substitution reaction introduces the methoxyethylamine moiety. For example, methyl acrylate may react with a chlorophenyl intermediate under basic conditions, followed by reduction and salt formation (Scheme 1) .

Table 1: Representative Synthesis Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Starting Material | 4-Chlorophenylacetonitrile | |

| Reagent | Methyl acrylate, Sodium methoxide | |

| Reaction Temperature | 40–60°C | |

| Catalyst | None (base-mediated) | |

| Yield | 88–93% (optimized) |

Optimization Strategies

Patent CN110105287B demonstrates that controlling reaction temperature (25–100°C) and addition rates of reagents significantly impacts yield . For instance, slow addition of methyl acrylate over 50–70 minutes minimizes side reactions, achieving yields exceeding 90% . Post-reaction purification via reduced-pressure distillation or recrystallization ensures high purity (>97% by HPLC) .

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 300–305°C (decomposition), consistent with hydrochloride salts of aromatic amines . Its solubility profile includes:

Table 2: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Density | 1.175 g/cm³ (estimated) | |

| LogP (Partition Coeff.) | 4.89 | |

| PSA (Polar Surface Area) | 26.02 Ų | |

| Flash Point | 194.3°C |

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether stretch).

-

NMR (¹H): δ 7.35–7.25 (m, 2H, ArH), δ 7.15–7.05 (m, 2H, ArH), δ 3.75 (s, 3H, OCH₃), δ 3.45–3.30 (m, 2H, CH₂N) .

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

The compound’s structure enables its use in synthesizing antidepressants and antipsychotics. For example, it serves as a precursor to analogs of viloxazine, a norepinephrine reuptake inhibitor. The methoxy group enhances blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs .

| Parameter | Value | Source |

|---|---|---|

| LD₅₀ (Oral, Rat) | Not available | |

| Storage Temperature | 2–8°C (desiccated) | |

| Stability | >24 months under recommended conditions |

Waste Disposal

Incinerate at >1000°C with alkaline scrubbers to neutralize HCl vapors. Aqueous solutions require treatment with activated carbon before disposal .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume